(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

Epigenetics Bromodomain Fragment-Based Drug Discovery

Structurally validated fragment hit for the SP100 bromodomain (PDB: 6G5N), this 1,2,4-oxadiazole building block features a unique 3-phenyl/5-methanamine pharmacophore critical for epigenetic probe development. Use it directly in SPR/ITC biophysical assays or as a key intermediate in betulinic acid amide couplings to generate potent anticancer leads. Also ideal for focused library synthesis targeting oral squamous cell carcinoma (OSCC) with high SAR sensitivity. Available in ≥98% purity with global shipping. Order now to accelerate your fragment-to-lead campaigns.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 90564-77-5
Cat. No. B1352223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine
CAS90564-77-5
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CN
InChIInChI=1S/C9H9N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6,10H2
InChIKeyQFBMJBDECSEYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90564-77-5): Product Overview and Core Procurement Specifications


(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90564-77-5) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a phenyl substituent at the 3-position and a primary amine-bearing methyl group at the 5-position of the oxadiazole ring [1]. This compound serves as a foundational building block in medicinal chemistry, functioning both as a bromodomain-focused fragment probe and as a key intermediate for synthesizing diverse bioactive derivatives [2] [3].

Why Substituting (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine with Generic Analogs Fails in Medicinal Chemistry Campaigns


The 1,2,4-oxadiazole scaffold is highly sensitive to substitution patterns, rendering simple analogs non-interchangeable in hit-to-lead or lead optimization workflows. The precise positioning of the 3-phenyl and 5-methanamine groups in (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine dictates a unique three-dimensional pharmacophore and electronic profile that directly influences target engagement [1]. Evidence from parallel studies demonstrates that modifications to the aryl group at the 3-position or the amine at the 5-position result in quantifiable shifts in biological activity, ranging from altered cytotoxic potency to complete loss of target affinity [2] [3].

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine: Head-to-Head Comparator Data for Informed Procurement


Target Engagement Specificity: Phenyl Substituent vs. N-Methylation in SP100 Bromodomain Binding

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine was validated as a bona fide ligand for the human SP100 bromodomain via co-crystallization, confirming its utility as a fragment probe [1]. Its derivative, N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, lacks this crystallographically validated binding mode, underscoring the critical importance of the primary amine for this specific protein-ligand interaction [2].

Epigenetics Bromodomain Fragment-Based Drug Discovery

Scaffold Versatility: Cytotoxic Potency of Derivatives vs. Phenyl Substituent Modifications

The (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine scaffold, when elaborated into a series of (4-substituted-benzylidene) Schiff base derivatives, exhibits cytotoxic activity against oral squamous cell carcinoma cell lines, demonstrating its utility as a privileged structure for anticancer agent development [1]. While the parent amine itself is not directly compared, the systematic variation of the phenyl substituent in the derivative series shows that modifications to the aryl group at the 3-position produce measurable shifts in cytotoxic potency, highlighting the scaffold's tunability [2].

Medicinal Chemistry Cytotoxicity Structure-Activity Relationship

Amide Derivative Potency: This Scaffold vs. Other Aryl Substituents in Cytotoxicity

In a study evaluating betulinic acid-1,2,4-oxadiazole amide derivatives, a library of twelve distinct (3-aryl-1,2,4-oxadiazol-5-yl)methanamine intermediates were synthesized, including the phenyl analog (this compound) [1]. All resulting betulinic acid conjugates exhibited high in vitro cytotoxic activity against three human cancer cell lines [2]. While the study does not provide a head-to-head IC50 table for the twelve intermediates, the successful synthesis and validation of the phenyl variant confirms its viability as a productive intermediate within a panel of aryl-substituted analogs for generating highly active anticancer leads.

Cancer Therapeutics Natural Product Derivatives Structure-Activity Relationship

Purity and Handling Specifications: Procurement-Ready Material vs. Uncharacterized Alternatives

Commercially sourced (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine is available with standardized specifications, including a purity of ≥97% . This level of characterization contrasts with unverified or lower-purity alternatives that may contain undefined impurities (e.g., residual solvents, synthetic byproducts) which can confound biological assay results or impede downstream synthetic transformations .

Chemical Procurement Quality Control Reproducibility

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine: Optimized Application Scenarios for R&D and Procurement Teams


Fragment-Based Drug Discovery (FBDD) Targeting Bromodomain-Containing Proteins

Procure (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine as a structurally validated fragment hit for the SP100 bromodomain (PDB: 6G5N) [4]. Use this high-purity (≥97%) material for follow-up biophysical characterization (e.g., SPR, ITC) and as a starting point for fragment growing or merging strategies aimed at developing novel epigenetic probes or therapeutics .

Synthesis of Cytotoxic Betulinic Acid-1,2,4-Oxadiazole Amide Derivatives

Utilize (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine as a key intermediate in amide coupling reactions with betulinic acid to generate novel anticancer agents [4]. Based on prior art, the resulting conjugates are expected to demonstrate high in vitro cytotoxic activity across multiple human cancer cell lines, making this a high-probability approach for lead generation in oncology research .

Generation of Substituted Schiff Base Libraries for Anticancer Screening

Employ (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine as a core scaffold for synthesizing a focused library of (4-substituted-benzylidene) derivatives [4]. Screen this library against oral squamous cell carcinoma (OSCC) cell lines to identify potent and selective cytotoxic agents, leveraging the established sensitivity of this chemotype to substituent effects for SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.